molecular formula C11H20F2N2O2 B6225485 tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate CAS No. 2770358-91-1

tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate

Cat. No.: B6225485
CAS No.: 2770358-91-1
M. Wt: 250.3
InChI Key:
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Description

tert-Butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a methylamino group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the difluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.

    Introduction of the methylamino group: This step typically involves the use of methylamine or its derivatives under suitable reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro and methylamino groups can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • tert-Butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Comparison: tert-Butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate is unique due to the presence of both the difluoro and methylamino groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

CAS No.

2770358-91-1

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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